molecular formula C6H8ClNO2 B081757 3-Hydroxy-2-pyridinemethanol hydrochloride CAS No. 14173-30-9

3-Hydroxy-2-pyridinemethanol hydrochloride

Cat. No. B081757
CAS RN: 14173-30-9
M. Wt: 161.58 g/mol
InChI Key: SKVRYQUMKJQZFN-UHFFFAOYSA-N
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Patent
US05593993

Procedure details

Potassium hydroxide (41.66 g ,0.744 mol) was ground under nitrogen and stirred in DMSO (130 ml, anhydrous) for 20 min. 3-Hydroxy-2-hydroxymethyl pyridine hydrochloride [Aldrich] (47 g, 0.248 mol) was added and stirred for 30 rain in an ice bath. Methyl iodide (35.2 g, 0.248 mol, 15.43 ml) in DMSO (20 ml) was added dropwise to the solution and then allowed to stir overnight at room temperature. 5N HCl was added to pH 1 and the solution was extracted with dichloromethane (5×500 ml). The aqueous was then basified with 5N NaOH to pH 14 and extracted with dichloromethane (3×500 ml). The organics (base wash) were dried over sodium sulfate, and concentrated leaving tan colored crystals. The solid was recrystallized (50% ethyl acetate/hexanes) providing 10.8 g (32%) of the titled product as light tan crystals:
Quantity
41.66 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two
Quantity
15.43 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
130 mL
Type
solvent
Reaction Step Five
Yield
32%

Identifiers

REACTION_CXSMILES
[OH-].[K+].Cl.[OH:4][C:5]1[C:6]([CH2:11][OH:12])=[N:7][CH:8]=[CH:9][CH:10]=1.[CH3:13]I.Cl>CS(C)=O>[OH:12][CH2:11][C:6]1[C:5]([O:4][CH3:13])=[CH:10][CH:9]=[CH:8][N:7]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
41.66 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
47 g
Type
reactant
Smiles
Cl.OC=1C(=NC=CC1)CO
Step Three
Name
Quantity
15.43 mL
Type
reactant
Smiles
CI
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
130 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 rain in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with dichloromethane (5×500 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×500 ml)
WASH
Type
WASH
Details
The organics (base wash)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
leaving tan colored crystals
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized (50% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
OCC1=NC=CC=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.